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molecular formula C9H8ClNO B8659576 Benzeneacetonitrile, 2-chloro-6-methoxy- CAS No. 170737-91-4

Benzeneacetonitrile, 2-chloro-6-methoxy-

Cat. No. B8659576
M. Wt: 181.62 g/mol
InChI Key: IRQQUNHJPVVWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06939888B2

Procedure details

483 g of 2-chloro-6-methoxybenzyl bromide in 410 ml of toluene are reacted with 131 g of sodium cyanide in 132 ml of water and 3.28 g of Aliquat 336. 325 g of colorless oil are obtained (b.p. 103° C./0.08 mbar).
Quantity
483 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
solvent
Reaction Step One
Name
Quantity
132 mL
Type
solvent
Reaction Step One
Quantity
3.28 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:3]=1[CH2:4]Br.[C-:12]#[N:13].[Na+]>C1(C)C=CC=CC=1.O.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:3]=1[CH2:4][C:12]#[N:13] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
483 g
Type
reactant
Smiles
ClC1=C(CBr)C(=CC=C1)OC
Name
Quantity
131 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
410 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
132 mL
Type
solvent
Smiles
O
Name
Quantity
3.28 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)OC)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 325 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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